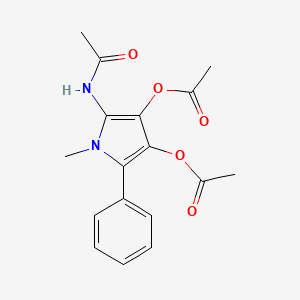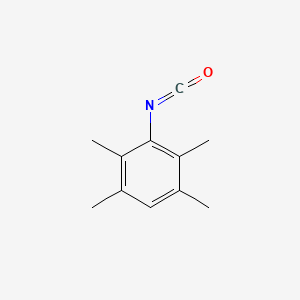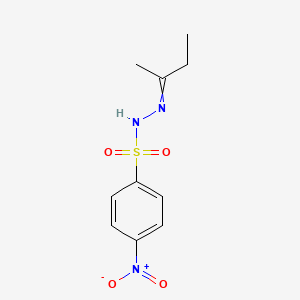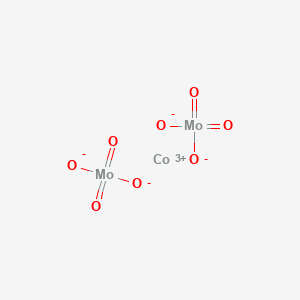
Cobalt dimolybdate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cobalt dimolybdate is a chemical compound composed of cobalt and molybdenum with the formula CoMo₂O₇ It is known for its unique structural, magnetic, and catalytic properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cobalt dimolybdate can be synthesized through several methods, including hydrothermal synthesis and sonochemical processing. One common method involves the reaction between cobalt(II) nitrate hexahydrate and ammonium heptamolybdate tetrahydrate in water. This reaction is typically carried out without the addition of surfactants, capping agents, or templates .
Another method involves the hydrothermal reaction of cobalt acetate tetrahydrate, molybdenum trioxide, phosphoric acid, and 4,4’-bipyridine. This reaction yields bipyridine-ligated this compound in a triclinic system .
Industrial Production Methods
Industrial production of this compound often involves high-temperature solid-state reactions or sol-gel methods. These methods require precise control of reaction conditions, such as temperature and pH, to obtain the desired phase and morphology of the compound .
Análisis De Reacciones Químicas
Types of Reactions
Cobalt dimolybdate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is well-known for its catalytic activity in the oxidation of hydrocarbons, where it operates via a redox mechanism. In this process, the hydrocarbon molecule is oxidized by an oxygen ion from the catalyst lattice, followed by reoxidation by oxygen from the gas phase .
Common Reagents and Conditions
Common reagents used in reactions involving this compound include cobalt(II) nitrate, ammonium heptamolybdate, and various organic ligands. Reaction conditions often involve high temperatures and controlled atmospheres to ensure the stability and activity of the compound .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in catalytic oxidation reactions, the primary products are oxidized hydrocarbons .
Aplicaciones Científicas De Investigación
Cobalt dimolybdate has a wide range of scientific research applications, including:
Catalysis: It is used as an active and selective catalyst in the oxidation of hydrocarbons and other organic compounds.
Energy Storage: This compound materials have been utilized as electrode materials for supercapacitors, demonstrating high specific capacitance and excellent stability.
Materials Science: The compound’s unique structural and magnetic properties make it a valuable material for the development of advanced materials with specific electronic and magnetic characteristics.
Environmental Applications: This compound has been studied for its potential use in photocatalytic degradation of pollutants, such as methyl orange, under ultraviolet light irradiation.
Mecanismo De Acción
The mechanism of action of cobalt dimolybdate in catalytic processes involves the redox mechanism. In this mechanism, the hydrocarbon molecule is first oxidized by an oxygen ion from the catalyst lattice. The catalyst is then reoxidized by oxygen from the gas phase, allowing the reaction to proceed continuously . The molecular targets and pathways involved in these reactions are primarily related to the transfer of oxygen ions and the stabilization of reaction intermediates.
Comparación Con Compuestos Similares
Cobalt dimolybdate can be compared with other similar compounds, such as nickel dimolybdate and manganese dimolybdate. These compounds share similar structural and catalytic properties but differ in their specific applications and performance characteristics.
Nickel Dimolybdate: This compound has similar catalytic properties but is often used in different types of catalytic reactions due to its distinct electronic and magnetic properties.
Manganese Dimolybdate: This compound is known for its magnetocaloric properties and is used in applications related to magnetic refrigeration.
This compound is unique in its combination of high catalytic activity, stability, and versatility in various scientific and industrial applications.
Propiedades
Número CAS |
68647-47-2 |
|---|---|
Fórmula molecular |
CoMo2O8- |
Peso molecular |
378.8 g/mol |
Nombre IUPAC |
cobalt(3+);dioxido(dioxo)molybdenum |
InChI |
InChI=1S/Co.2Mo.8O/q+3;;;;;;;4*-1 |
Clave InChI |
MYWRFEYRJSBDKP-UHFFFAOYSA-N |
SMILES canónico |
[O-][Mo](=O)(=O)[O-].[O-][Mo](=O)(=O)[O-].[Co+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


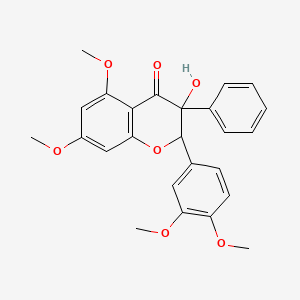
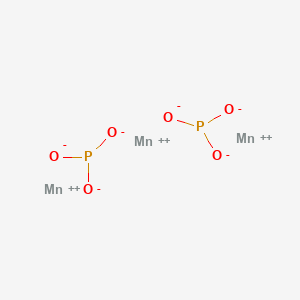
![2-[(8-chloro-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-1-(2,6-dimethylpiperidin-1-yl)ethanone](/img/structure/B13805704.png)
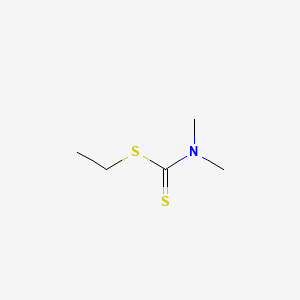
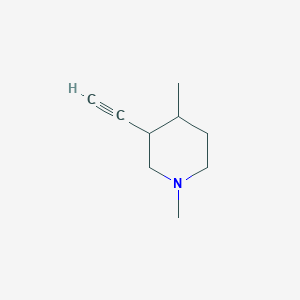

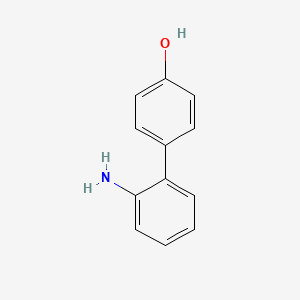
![4-[[8-benzyl-3-hydroxy-6-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-2-yl](113C)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B13805746.png)
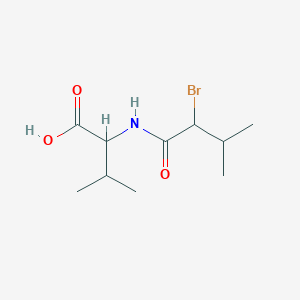
![(1S,5R)-N-ethyl-6-oxabicyclo[3.1.0]hexane-3-carboxamide](/img/structure/B13805754.png)
